4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides and chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group, a benzamide moiety, and a chromen-2-one structure, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine.
Coupling with Benzamide: The chromen-2-one derivative is then coupled with 4-ethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Shares the chromen-2-one core but differs in the substituents on the benzene ring.
N-(4-ethoxyphenyl)-4-oxo-4H-chromen-2-carboxamide: Similar structure with variations in the functional groups attached to the chromen-2-one and benzamide moieties.
Uniqueness
4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-oxochromen-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-28-20-13-9-17(10-14-20)23(26)25-19-11-7-16(8-12-19)21-15-18-5-3-4-6-22(18)29-24(21)27/h3-15H,2H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDMBDNPUDBJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362011 | |
Record name | STK248020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-45-3 | |
Record name | STK248020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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